molecular formula C21H20N2O2 B12523121 N'-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide CAS No. 726196-29-8

N'-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide

Cat. No.: B12523121
CAS No.: 726196-29-8
M. Wt: 332.4 g/mol
InChI Key: NMEZUWSUBIASPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide is a carboximidamide derivative characterized by a benzyloxy-substituted phenyl ring and a methoxy group at the para position of the benzene core. Its hydrochloride salt form (e.g., 4-(Benzyloxy)benzimidamide hydrochloride, CAS 57928-60-6) is commonly used to improve solubility and stability in biological studies .

Properties

CAS No.

726196-29-8

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

4-methoxy-N'-(4-phenylmethoxyphenyl)benzenecarboximidamide

InChI

InChI=1S/C21H20N2O2/c1-24-19-11-7-17(8-12-19)21(22)23-18-9-13-20(14-10-18)25-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H2,22,23)

InChI Key

NMEZUWSUBIASPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=NC2=CC=C(C=C2)OCC3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzene-1-carboximidamide with 4-(benzyloxy)phenyl derivatives under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N’-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

    Solvents: Dichloromethane, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N’-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including its role in drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Fluorinated Analogs

  • 4-[(2-Fluorobenzyl)oxy]-N-hydroxybenzenecarboximidamide (): Key Difference: Replacement of methoxy with a hydroxy group and introduction of a fluorine atom on the benzyloxy substituent. The hydroxy group may enhance hydrogen-bonding interactions but reduce metabolic stability compared to methoxy . Molecular Weight: ~274.27 g/mol (estimated).

Chlorinated Derivatives

  • 4-Chloro-N-[(4-methoxybenzoyl)oxy]benzenecarboximidamide (CAS 68451-78-5, ): Key Difference: Substitution of benzyloxy with a 4-methoxybenzoyloxy group and addition of a chlorine atom. The benzoyloxy group introduces steric bulk, which may reduce solubility compared to benzyloxy . Molecular Weight: 304.73 g/mol.

Structural Modifications in Hydrochloride Salts

  • 3-(Cyclopentyloxy)-N'-hydroxy-4-methoxybenzene-1-carboximidamide hydrochloride (CAS 1461726-85-1, ): Key Difference: Replacement of benzyloxy with a cyclopentyloxy group and inclusion of a hydroxy substituent. The hydroxy group may improve water solubility but increase susceptibility to oxidation . Molecular Formula: C₁₄H₁₉ClN₂O₃.

Functional Group Replacements

  • N'-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide (CAS 635702-23-7, ):
    • Key Difference : Substitution of benzyloxy with a hydroxymethyl group.
    • Impact : The hydroxymethyl group enhances hydrophilicity, improving aqueous solubility but possibly reducing blood-brain barrier penetration. This derivative lacks the aromatic benzyloxy moiety, diminishing π-π stacking interactions .
    • Molecular Weight : ~182.19 g/mol.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
This compound Benzyloxy, Methoxy C₂₁H₂₀N₂O₂ 332.40 High lipophilicity, moderate solubility
4-[(2-Fluorobenzyl)oxy]-N-hydroxybenzenecarboximidamide 2-Fluorobenzyloxy, Hydroxy C₁₄H₁₃FN₂O₂ 274.27 Enhanced hydrogen bonding, lower stability
4-Chloro-N-[(4-methoxybenzoyl)oxy]benzenecarboximidamide Chloro, 4-Methoxybenzoyloxy C₁₅H₁₃ClN₂O₃ 304.73 High electrophilicity, steric bulk
3-(Cyclopentyloxy)-N'-hydroxy-4-methoxybenzene-1-carboximidamide hydrochloride Cyclopentyloxy, Methoxy, Hydroxy C₁₄H₁₉ClN₂O₃ 322.77 Reduced aromatic interactions, improved solubility

Table 2: Pharmacological Potential (Inferred from Substituent Effects)

Compound Likely Target Interactions Potential Limitations
This compound Enzymes with hydrophobic binding pockets Moderate metabolic stability
4-[(2-Fluorobenzyl)oxy]-N-hydroxybenzenecarboximidamide Targets requiring hydrogen-bond donors Susceptibility to oxidation
4-Chloro-N-[(4-methoxybenzoyl)oxy]benzenecarboximidamide Electrophile-sensitive enzymes Low solubility due to steric hindrance
N'-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide Water-soluble targets Poor membrane permeability

Biological Activity

N'-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C18H20N2O3
  • Molecular Weight : 312.36 g/mol
  • IUPAC Name : this compound

The compound features a carboximidamide functional group, which is known to influence its biological activity.

Research indicates that compounds similar to this compound often exhibit their biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Compounds with structural similarities have been shown to inhibit enzymes such as monoamine oxidase (MAO) and cholinesterases (AChE and BChE), which are crucial in neurotransmitter regulation and are targets for neurodegenerative diseases .
  • Interference with Cellular Signaling : The presence of the benzyloxy group may enhance interactions with cellular receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis.

In Vitro Studies

In vitro studies utilizing various assays have assessed the biological activity of similar compounds. For example, derivatives have demonstrated:

  • Inhibitory Activity Against MAO : Certain derivatives showed IC50 values in the low micromolar range against MAO-A and MAO-B, indicating potential for treating mood disorders .
  • Cholinesterase Inhibition : Some compounds exhibited selective inhibition against BChE, which is relevant for Alzheimer's disease treatment .
CompoundTarget EnzymeIC50 (µM)Inhibition Type
2dMAO-A1.38Selective
2iMAO-B2.48Selective
2tBChE55% @ 100 µMNon-selective

Case Studies

  • Neuroprotective Effects : A study explored the neuroprotective effects of similar compounds in models of oxidative stress. Results indicated that these compounds could reduce neuronal cell death by modulating oxidative stress pathways.
  • Anticancer Activity : Another investigation into structurally related compounds revealed potential anticancer properties through apoptosis induction in cancer cell lines. The mechanism was linked to alterations in mitochondrial membrane potential and caspase activation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.